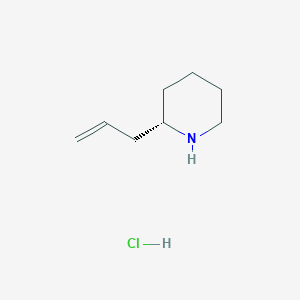

(S)-2-Allylpiperidine hydrochloride

Vue d'ensemble

Description

“(S)-2-Allylpiperidine hydrochloride” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The hydrochloride part of the compound refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “(S)-2-Allylpiperidine hydrochloride” can be analyzed using various techniques such as modeling analysis, Natural Bond Orbital (NBO) analysis, IR, Raman, and UV–Vis spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Allylpiperidine hydrochloride” can be understood by studying the reactions of piperidine derivatives and hydrochlorides. Piperidines are involved in intra- and intermolecular reactions leading to the formation of various derivatives . Hydrochlorides are formed from the reaction of hydrochloric acid with an organic base .Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-2-Allylpiperidine hydrochloride” can be determined using various techniques. These properties are highly important in order to understand the druggability of a novel compound .Applications De Recherche Scientifique

Stereochemical Studies in Medicinal Agents : An investigation by Portoghese and Shefter (1976) into the X-ray crystal structures of two diastereomers of allylprodine hydrochloride, which is closely related to (S)-2-Allylpiperidine hydrochloride, revealed insights into the role of the allyl group in analgetic receptors. This study suggests the significant impact of the allylic double bond in conferring potency and stereoselectivity (Portoghese & Shefter, 1976).

Bromocyclocarbamation Reaction in Organic Synthesis : Kuznetsov et al. (2007) demonstrated the transformation of allylated heterocycles, like (S)-2-Allylpiperidine hydrochloride, into α-acetonylpiperidines. This process, involving bromocyclocarbamation, highlights the compound's utility in synthesizing complex organic molecules (Kuznetsov et al., 2007).

Hydrosilylation of Nitrogen-Containing Compounds : Research by Chechelska-Noworyta et al. (2019) on hydrosilylation of nitrogen-containing alkene derivatives like N-allylpiperidine explored functionalization of siloxanes. This study provides insight into the reactions of compounds like (S)-2-Allylpiperidine hydrochloride with silicon-containing groups (Chechelska-Noworyta et al., 2019).

Synthesis of Piperidine-Related Alkaloids : Takahata et al. (2002) examined C(2)-symmetric 2,6-diallylpiperidine as a chiral building block for synthesizing piperidine-related alkaloids. This study underscores the significance of compounds like (S)-2-Allylpiperidine hydrochloride in the synthesis of complex natural products (Takahata et al., 2002).

Antifungal Activity of Allyl Compounds : Qu et al. (2017) investigated the antifungal properties of 2-allylphenol derivatives, closely related to (S)-2-Allylpiperidine hydrochloride. This research provides valuable information on the potential use of allyl compounds in controlling plant pathogens (Qu et al., 2017).

Photocatalytic Activity Enhancement : Zhao et al. (2017) explored the use of reactable polyelectrolytes like poly(allylamine hydrochloride) for fabricating materials with enhanced photocatalytic activity. This study highlights the potential of using derivatives of (S)-2-Allylpiperidine hydrochloride in environmental applications (Zhao et al., 2017).

Propriétés

IUPAC Name |

(2S)-2-prop-2-enylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.ClH/c1-2-5-8-6-3-4-7-9-8;/h2,8-9H,1,3-7H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYYDRWNVMFCFS-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H]1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Prop-2-enylpiperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-Phenylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6299252.png)

![2-(2,3-Difluoro-4-methylphenyl)benzo[d]thiazole](/img/structure/B6299293.png)

![t-Butyl rac-(4aR,7aR)-hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate hydrochloride, 95%](/img/structure/B6299308.png)